molecular formula C21H23N5O2 B14935907 1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

Cat. No.: B14935907
M. Wt: 377.4 g/mol
InChI Key: NPIJAWDYVWAJSR-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, a triazolopyridine moiety, and a methoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-3-carboxylic acid, which is then coupled with the triazolopyridine derivative under specific conditions. The methoxyethyl group is introduced through an alkylation reaction. The overall synthesis requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving kinase inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide stands out due to its unique combination of an indole core and a triazolopyridine moiety. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-3-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-28-14-13-25-15-17(16-7-2-3-8-18(16)25)21(27)22-11-6-10-20-24-23-19-9-4-5-12-26(19)20/h2-5,7-9,12,15H,6,10-11,13-14H2,1H3,(H,22,27)

InChI Key

NPIJAWDYVWAJSR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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